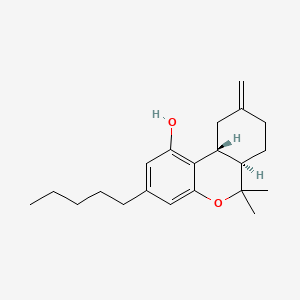
exo-Tetrahydrocannabinol
Vue d'ensemble
Description
Exo-Tetrahydrocannabinol: , also known as Delta-9,11-Tetrahydrocannabinol, is a rare isomer of tetrahydrocannabinol. It is a psychoactive compound found in the Cannabis sativa plant. This compound is known for its unique chemical structure and potential therapeutic effects. Unlike the more commonly known Delta-9-Tetrahydrocannabinol, this compound has distinct properties that make it a subject of interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of exo-Tetrahydrocannabinol involves several steps. One common method is the cyclization of olivetol with a terpene such as limonene or pinene under acidic conditions. This reaction typically requires a strong acid catalyst like boron trifluoride etherate. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydrocannabinol structure .
Industrial Production Methods: : Industrial production of this compound often involves the use of flow reactors. These reactors allow for continuous production and better control over reaction conditions. For example, a flow reactor containing silica-supported boron trifluoride can be used for the Friedel-Crafts alkylation and cyclization reactions necessary to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Exo-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions usually occur under anhydrous conditions and lead to the formation of reduced derivatives.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic effects .
Applications De Recherche Scientifique
Exo-Tetrahydrocannabinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of cannabinoids and their derivatives. Researchers often explore its reactivity and potential for forming new compounds.
Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors in the body. These studies help in understanding the physiological effects of cannabinoids.
Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects. It is also studied for its potential use in treating conditions such as epilepsy and multiple sclerosis.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and therapeutic agents. .
Mécanisme D'action
Exo-Tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, primarily the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. The exact mechanism of action involves the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparaison Avec Des Composés Similaires
Exo-Tetrahydrocannabinol is unique compared to other similar compounds due to its distinct chemical structure and pharmacological properties. Some similar compounds include:
Delta-9-Tetrahydrocannabinol: The most well-known cannabinoid, known for its psychoactive effects.
Delta-8-Tetrahydrocannabinol: A less potent isomer of Delta-9-Tetrahydrocannabinol with similar but milder effects.
Delta-10-Tetrahydrocannabinol: Another isomer with distinct psychoactive properties.
Cannabidiol: A non-psychoactive cannabinoid known for its therapeutic effects.
Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta-9-Tetrahydrocannabinol.
This compound stands out due to its unique interaction with cannabinoid receptors and its potential therapeutic applications. Its distinct chemical structure also makes it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYFUGUUIRBML-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168570 | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-44-8, 27179-28-8 | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(9-11)-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


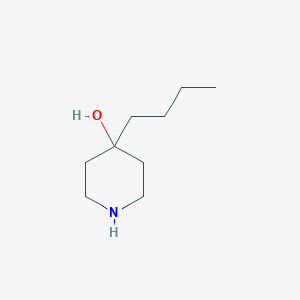
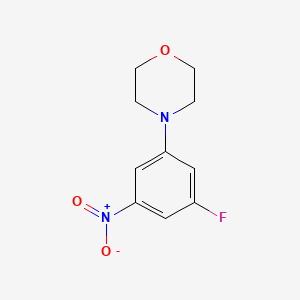
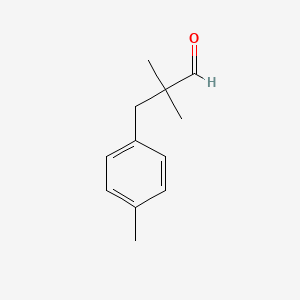

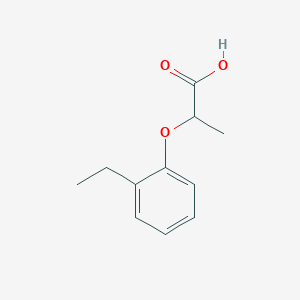
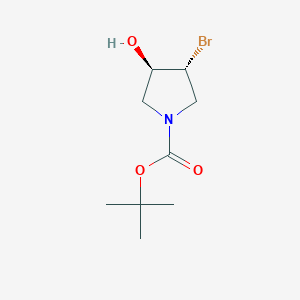

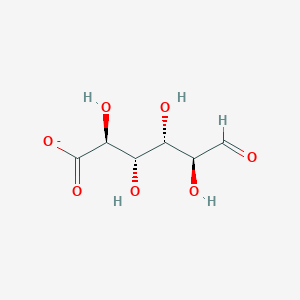
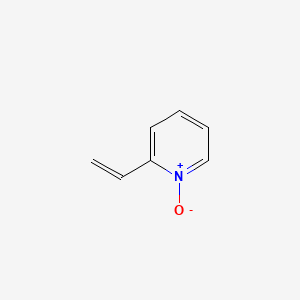
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro-](/img/structure/B3433373.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)
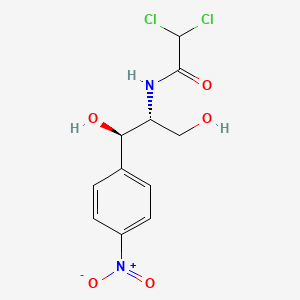
![2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide](/img/structure/B3433408.png)
